(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate
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Overview
Description
NSC 668036: is a chemical compound known for its role as an inhibitor in the Wnt signaling pathway. It specifically binds to the PDZ domain of the Dishevelled (Dvl) protein, which is a crucial component in the Wnt signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, migration, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 668036 involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The compound is synthesized by coupling N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-(2S)-2-hydroxy-3-methylbutanoyl-L-alanine with (1S)-1-carboxy-2-methylpropyl ester. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for NSC 668036 are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory synthesis, with optimization for large-scale production. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: NSC 668036 primarily undergoes substitution reactions due to the presence of reactive functional groups such as esters and amides. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like DMF or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis Reactions: NSC 668036 can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of ester and amide bonds.
Major Products: The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: NSC 668036 is used as a tool compound in chemical biology to study the Wnt signaling pathway. It helps in understanding the role of the Dishevelled (Dvl) protein in various cellular processes .
Biology: In biological research, NSC 668036 is used to inhibit the Wnt signaling pathway, which is crucial in developmental biology and cancer research. It has been shown to inhibit the proliferation and migration of fibroblasts and reduce the severity of pulmonary fibrosis in mouse models .
Medicine: NSC 668036 has potential therapeutic applications in treating diseases related to aberrant Wnt signaling, such as cancer and fibrotic diseases. Its ability to inhibit the Wnt pathway makes it a candidate for drug development .
Industry: While its industrial applications are limited, NSC 668036 is valuable in the pharmaceutical industry for drug discovery and development, particularly in targeting the Wnt signaling pathway .
Mechanism of Action
NSC 668036 exerts its effects by binding to the PDZ domain of the Dishevelled (Dvl) protein, thereby blocking the interaction between Dvl and Frizzled. This inhibition disrupts the Wnt signaling pathway, leading to decreased expression of Wnt target genes such as Siamois. The compound also inhibits the proliferation and migration of fibroblasts and reduces the expression of fibrotic markers like collagen I and α-smooth muscle actin (α-SMA) .
Comparison with Similar Compounds
IWP-2: Another inhibitor of the Wnt signaling pathway that targets Porcupine, an enzyme involved in the palmitoylation of Wnt proteins.
XAV939: Inhibits the Wnt pathway by stabilizing Axin, a negative regulator of the pathway.
LGK974: Targets Porcupine, similar to IWP-2, and inhibits the secretion of Wnt proteins.
Uniqueness: NSC 668036 is unique in its specific binding to the PDZ domain of the Dishevelled (Dvl) protein, making it a valuable tool for studying the Wnt signaling pathway. Unlike other inhibitors that target different components of the pathway, NSC 668036 provides a distinct mechanism of action by disrupting the Dvl-Frizzled interaction .
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4S/c1-17-4-7-20(8-5-17)31(28,29)30-24-11-10-22-21-9-6-18-16-19(27)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,16,21-24H,6,9-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBTZXLGHXAZEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925150 |
Source
|
Record name | 3-Oxoandrost-4-en-17-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70925150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-57-8 |
Source
|
Record name | NSC139968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxoandrost-4-en-17-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70925150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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